1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl-
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Overview
Description
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a phenylethylidyne group and three phenyl groups attached to the pyrazole rings, making it a highly substituted and structurally intricate molecule.
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: Enaminones and hydrazines are often used as starting materials, undergoing cyclization to form pyrazole rings.
Substitution Reactions: Phenyl groups are introduced through substitution reactions, often using phenylhydrazine as a reagent.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The reactions typically yield substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] can be compared with other pyrazole derivatives:
1-Phenylpyrazole: A simpler compound with a single phenyl group, lacking the additional substitutions.
3-Phenyl-1H-pyrazole: Another derivative with a phenyl group at the 3-position, differing in its substitution pattern.
1-Methyl-1H-pyrazole-3,4-diamine: A more functionalized pyrazole with amino groups, used in different applications.
The uniqueness of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] lies in its highly substituted structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
558477-43-3 |
---|---|
Molecular Formula |
C35H28N6 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-phenyl-1-[2-phenyl-1,1-bis(3-phenylpyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C35H28N6/c1-5-13-28(14-6-1)27-35(39-24-21-32(36-39)29-15-7-2-8-16-29,40-25-22-33(37-40)30-17-9-3-10-18-30)41-26-23-34(38-41)31-19-11-4-12-20-31/h1-26H,27H2 |
InChI Key |
GSRABNARDDJUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N2C=CC(=N2)C3=CC=CC=C3)(N4C=CC(=N4)C5=CC=CC=C5)N6C=CC(=N6)C7=CC=CC=C7 |
Origin of Product |
United States |
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